2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile
Description
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S/c13-5-8-19-11-2-1-10-15-16-12(18(10)17-11)9-3-6-14-7-4-9/h1-4,6-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOBTCSSGRWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with sulfur and acetonitrile under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Structural Characteristics
The compound features:
- A pyridine ring which is known for its diverse reactivity.
- A [1,2,4]triazolo[4,3-b]pyridazine moiety , contributing to its pharmacological properties.
- A thioether linkage that enhances its chemical stability and bioactivity.
These structural elements make it a valuable candidate for further research in drug development.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole framework have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against a variety of pathogens:
- Antifungal Properties : Compounds with triazole-thioether moieties have shown enhanced antifungal activity compared to their parent structures. For instance, certain derivatives demonstrated an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .
- Antibacterial Effects : The incorporation of thioether groups into triazole derivatives has been linked to improved antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds were reported to be up to 16 times more effective than traditional antibiotics like ampicillin .
Anticancer Potential
The compound's unique structure positions it as a promising candidate in cancer therapy:
- Inhibition of c-Met Kinase : Recent studies have identified triazole derivatives as potential inhibitors of c-Met kinase, which is implicated in various cancers. For example, compounds similar to the target molecule exhibited IC50 values in the nanomolar range against cancer cell lines such as A549 and MCF-7 .
- Mechanisms of Action : The anticancer activity may involve inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways including cell cycle arrest and modulation of apoptotic markers .
Synthesis Pathways
The synthesis of 2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves multi-step reactions that may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyridine moiety via nucleophilic substitution.
- Final coupling reactions to attach the acetonitrile group.
This complexity reflects the compound's potential for diverse chemical modifications that can enhance its biological activity.
Study on Antifungal Activity
A series of 1,2,4-triazole derivatives were synthesized and tested for antifungal efficacy. The study revealed that specific modifications led to compounds with significantly higher antifungal activity than existing treatments .
Study on Anticancer Activity
Another research effort focused on the anticancer properties of triazole derivatives. Compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that certain derivatives had IC50 values lower than many current chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory properties.
Uniqueness
2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct pharmacological properties and make it a versatile compound for various applications .
Biological Activity
The compound 2-((3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile represents a novel class of bioactive molecules with potential applications in medicinal chemistry. Its unique structure combines a pyridine ring with a triazolo-pyridazine moiety, which has been linked through a thioether to an acetonitrile group. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity. |
| Triazolo[4,3-b]pyridazine | A fused bicyclic structure that enhances biological activity through interactions with biological targets. |
| Thioether Linkage | Provides stability and influences the compound's pharmacokinetics. |
| Acetonitrile Group | Enhances solubility and may participate in biological interactions. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines:
- IC50 Values Against Cell Lines:
- SGC-7901 (gastric adenocarcinoma): 0.014 μM
- A549 (lung adenocarcinoma): 0.008 μM
- HT-1080 (fibrosarcoma): 0.012 μM
These values indicate that the compound effectively inhibits cell growth and induces apoptosis through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, essential for mitosis, leading to cell cycle arrest and apoptosis.
- Enzyme Interaction : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, suggesting potential for broader enzymatic interactions .
- Signal Transduction Modulation : The presence of multiple heterocycles allows for diverse interactions with cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazolopyridazine core through cyclization reactions.
- Introduction of the thioether linkage using thiol reagents.
- Final modification to incorporate the acetonitrile group.
Microwave-assisted synthesis has been noted for improving yields and reducing reaction times .
Case Studies
A series of case studies have evaluated the biological activity of structurally similar compounds:
- Case Study 1 : A study on a derivative showed potent antiproliferative effects comparable to established chemotherapeutics like CA-4.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| SGC-7901 | 0.014 | |
| HT-1080 | 0.012 |
These findings underscore the potential for further development of this class of compounds in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
